molecular formula C11H19NO3 B2832150 Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2470279-31-1

Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B2832150
CAS RN: 2470279-31-1
M. Wt: 213.277
InChI Key: TZADKBOMRWEHDD-YIZRAAEISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate, also known as TBH, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a bicyclic lactam that has a unique structure and properties that make it an attractive candidate for use in various research fields.

Mechanism of Action

The mechanism of action of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is complex and varies depending on the target of interest. Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been shown to act as an inhibitor of enzymes and receptors, as well as a modulator of ion channels. This makes Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate a versatile tool for studying the function of various biological systems.
Biochemical and Physiological Effects:
Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been shown to have a variety of biochemical and physiological effects. These effects include the inhibition of enzymes involved in the biosynthesis of important cellular components, such as nucleotides and amino acids. Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has also been shown to modulate the activity of ion channels, which can have a significant impact on cellular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is its versatility. Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be used to study a wide range of biological systems, making it a valuable tool for researchers. However, Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate also has some limitations. For example, Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate can be difficult to synthesize, which can limit its availability for use in experiments.

Future Directions

There are many potential future directions for research on Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate. One area of interest is the development of new derivatives of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate with improved activity and selectivity. Another area of interest is the use of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate in the development of new drugs for the treatment of various diseases. Additionally, Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate could be used to study the function of various biological systems, including the nervous system and the immune system.

Synthesis Methods

The synthesis of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is a complex process that involves several steps. The most common method used for the synthesis of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is the Staudinger reaction, which involves the reaction of an azide with a ketone or aldehyde. This reaction results in the formation of an imine, which is then reduced to form the final product, Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate. Other methods of synthesis have also been explored, including the use of chiral catalysts and organocatalysts.

Scientific Research Applications

Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate has been extensively studied for its potential applications in scientific research. One of the most promising applications of Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate is in the field of drug discovery. Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate and its derivatives have been shown to have potent activity against a variety of targets, including enzymes and receptors. This makes Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate a valuable tool for the development of new drugs.

properties

IUPAC Name

tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-7-4-9(12)8(7)6-13/h7-9,13H,4-6H2,1-3H3/t7-,8+,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZADKBOMRWEHDD-YIZRAAEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1[C@@H]2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.